molecular formula C20H21N3O B11609241 N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine

N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine

Cat. No.: B11609241
M. Wt: 319.4 g/mol
InChI Key: OUERQWUIBCAUMO-UHFFFAOYSA-N
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Description

N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine is a complex organic compound with a unique structure that includes a pyrazinoindole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine typically involves the condensation of an appropriate indole derivative with a benzyl-substituted pyrazine. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine stands out due to its unique pyrazinoindole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-benzyl-8-methoxy-N-methyl-3,4-dihydropyrazino[1,2-a]indol-1-imine

InChI

InChI=1S/C20H21N3O/c1-21-20-19-13-16-12-17(24-2)8-9-18(16)23(19)11-10-22(20)14-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3

InChI Key

OUERQWUIBCAUMO-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=CC3=C(N2CCN1CC4=CC=CC=C4)C=CC(=C3)OC

Origin of Product

United States

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